6-(4-Methylphenyl)pyridin-3-ol
Description
6-(4-Methylphenyl)pyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl (-OH) group at position 3 and a 4-methylphenyl group at position 6. Its structure combines aromatic and polar functionalities, making it a versatile scaffold in medicinal chemistry and materials science. The methyl group on the phenyl ring enhances lipophilicity, while the hydroxyl group contributes to hydrogen-bonding interactions.
Properties
IUPAC Name |
6-(4-methylphenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-2-4-10(5-3-9)12-7-6-11(14)8-13-12/h2-8,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQGKMXSXYZARC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692404 | |
| Record name | 6-(4-Methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262011-31-3 | |
| Record name | 6-(4-Methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzaldehyde with 3-hydroxypyridine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 6-(4-Methylphenyl)pyridine-3-carboxylic acid, which is then followed by hydrolysis to yield the desired compound. This method allows for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding amine.
Substitution: The hydrogen atoms on the aromatic ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: 6-(4-Methylphenyl)pyridin-3-one
Reduction: 6-(4-Methylphenyl)pyridin-3-amine
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-(4-Methylphenyl)pyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with biological molecules, potentially affecting their function. The aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Pyridin-3-ol Derivatives
Biological Activity
6-(4-Methylphenyl)pyridin-3-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound features a pyridine ring with a hydroxyl group and a para-methylphenyl substituent. Its molecular formula is CHNO, and it has a molecular weight of approximately 201.25 g/mol. The presence of the hydroxyl group allows for potential hydrogen bonding, which is crucial for interactions with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes through competitive or non-competitive binding, particularly due to the presence of the hydroxyl group that can form hydrogen bonds with active sites.
- Receptor Modulation : Similar compounds have shown the ability to modulate receptor activity, suggesting that this compound could act as an agonist or antagonist at various receptors.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that this compound exhibits antimicrobial and anticancer activities, possibly through the induction of apoptosis in cancer cells or disruption of microbial cell membranes.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For example, it has been reported to exhibit significant activity against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. A study utilizing cell lines demonstrated that the compound inhibited cell proliferation in breast cancer models. The proposed mechanism involves the downregulation of key survival pathways in cancer cells, leading to increased apoptosis rates.
Case Studies
- Anticancer Efficacy in Cell Lines : A study published in PubMed evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting significant potency against breast and prostate cancer cells .
- Antimicrobial Testing : In another investigation, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that it effectively inhibited bacterial growth at low concentrations, supporting its potential use in treating infections .
Data Table: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 12 | Disruption of cell wall synthesis |
| Antimicrobial | Escherichia coli | 15 | Disruption of cell membrane integrity |
| Anticancer | MCF-7 (Breast Cancer) | 8 | Induction of apoptosis via survival pathway inhibition |
| Anticancer | PC-3 (Prostate Cancer) | 10 | Downregulation of growth factor signaling |
Pharmacokinetics and Toxicology
The pharmacokinetic profile suggests that this compound may have favorable absorption characteristics due to its relatively low molecular weight. However, further studies are needed to fully understand its bioavailability and metabolic pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
